Dimethyl 4-nitrophthalate
CAS No.: 610-22-0
Cat. No.: VC2407047
Molecular Formula: C10H9NO6
Molecular Weight: 239.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 610-22-0 |
---|---|
Molecular Formula | C10H9NO6 |
Molecular Weight | 239.18 g/mol |
IUPAC Name | dimethyl 4-nitrobenzene-1,2-dicarboxylate |
Standard InChI | InChI=1S/C10H9NO6/c1-16-9(12)7-4-3-6(11(14)15)5-8(7)10(13)17-2/h3-5H,1-2H3 |
Standard InChI Key | XWBDWELWBUWSNI-UHFFFAOYSA-N |
SMILES | COC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])C(=O)OC |
Canonical SMILES | COC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])C(=O)OC |
Introduction
Chemical Identity and Structure
Molecular Composition
Dimethyl 4-nitrophthalate is characterized by the molecular formula C10H9NO6 and a molecular weight of 239.18 g/mol . The compound is systematically named as dimethyl 4-nitrobenzene-1,2-dicarboxylate . It represents the dimethyl ester of 4-nitrophthalic acid, featuring two methyl ester groups at the 1,2-positions and a nitro group at the 4-position of the benzene ring.
Structural Identifiers
The compound's structure can be represented by several standardized notations that facilitate its identification in chemical databases and literature:
The SMILES notation is COC(=O)C1=C(C=C(C=C1)N+[O-])C(=O)OC, while its InChI is InChI=1S/C10H9NO6/c1-16-9(12)7-4-3-6(11(14)15)5-8(7)10(13)17-2/h3-5H,1-2H3 . These notations provide a standardized way to represent the compound's structure in chemical databases and publications.
Known Synonyms
The compound is referenced by several alternative names in scientific literature:
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4-nitrodimethylphthalate
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4-nitrophthalic acid dimethyl ester
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Dimethyl 4-nitrobenzene-1,2-dicarboxylate
Physical and Chemical Properties
Physical Characteristics
Dimethyl 4-nitrophthalate presents as a white to off-white crystalline solid . It possesses specific physical characteristics that influence its handling, storage, and applications:
Property | Value |
---|---|
Melting point | 64-66°C |
Boiling point | 192-195°C at 25 mmHg |
Density | 1.4504 (estimate) |
Refractive index | 1.5310 (estimate) |
Flash point | 192-195°C at 25 mmHg |
Form | Solid |
Color | White to Off-White |
The compound exhibits limited solubility in common organic solvents, being slightly soluble in chloroform and sparingly soluble in ethyl acetate . This solubility profile impacts its purification methods and reaction conditions in synthetic applications.
Chemical Reactivity
Dimethyl 4-nitrophthalate contains two reactive functional groups: the nitro group and the two ester functionalities. The nitro group can undergo reduction reactions to form amino derivatives, while the ester groups can participate in hydrolysis reactions. This dual reactivity makes the compound versatile in organic synthesis.
The compound can undergo several key reaction types:
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Reduction: The nitro group can be converted to an amino group using reducing agents such as hydrogen gas with palladium on carbon catalyst, yielding 4-aminophthalic acid dimethyl ester.
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Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions with various nucleophiles like amines or thiols.
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Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to form 4-nitrophthalic acid and methanol.
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Photochemical transformations: When exposed to UV light in the presence of N(III) species commonly found in atmospheric water, the compound undergoes photochemical transformation.
Synthesis and Production
Laboratory Synthesis
The standard preparation method for dimethyl 4-nitrophthalate involves the esterification of 4-nitrophthalic acid with methanol in the presence of a strong acid catalyst:
A solution of 4-nitrophthalic acid in methanol containing sulfuric acid is heated under reflux for approximately 8 hours. After the reaction, the solvent is removed under vacuum, and the residue is diluted in ether, washed with water and saturated aqueous sodium bicarbonate, dried, and concentrated to yield dimethyl 4-nitrophthalate as a yellow solid. The yield is typically around 80%, and the product can be purified by crystallization from ether to obtain pale needles with a melting point of 69-71°C .
The reaction follows the general esterification mechanism where the carboxylic acid groups of 4-nitrophthalic acid react with methanol in the presence of sulfuric acid as a catalyst to form the corresponding dimethyl ester.
Industrial Production
Industrial production of dimethyl 4-nitrophthalate follows similar principles but is optimized for large-scale manufacturing. The process typically employs continuous reactors and efficient separation techniques to achieve high yield and purity. Temperature control, catalyst concentration, and reaction time are carefully monitored to ensure optimal conversion while minimizing side reactions.
Biological Activity
Antimicrobial Properties
Dimethyl 4-nitrophthalate (DMNP) has demonstrated significant antibacterial activity, particularly against resistant bacterial strains. Research published in "Microbial Drug Resistance" has shown that the compound effectively inhibits the growth of methicillin-resistant Staphylococcus aureus (MRSA) and other pathogenic bacteria.
The mechanism of antimicrobial action involves binding to calcium ions in the bacterial cell wall, which inhibits cell division. Additionally, the compound has been shown to reduce nitric oxide levels in macrophages, contributing to its anti-inflammatory properties.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Methicillin-resistant Staphylococcus aureus | 32 μg/mL |
Mycobacterium tuberculosis | 16 μg/mL |
This activity profile suggests potential applications in developing new antimicrobial agents, especially against drug-resistant pathogens.
Chemical Reactions Analysis
Reduction Reactions
The nitro group of dimethyl 4-nitrophthalate can be reduced to an amino group using various reducing agents. The most common method employs hydrogen gas in the presence of a catalyst like palladium on carbon. This reaction produces 4-aminophthalic acid dimethyl ester, which serves as an important intermediate in the synthesis of various compounds, including dyes and pharmaceutical agents.
Photochemical Transformations
Dimethyl 4-nitrophthalate undergoes significant photochemical transformations when exposed to UV light in the presence of N(III) species (HNO2-/HONO/H2ONO+) commonly found in atmospheric water. The reaction is influenced by the concentration of the compound, N(III) species, and the pH of the solution.
The photochemical process begins with hydroxyl radical attack on the aromatic ring, forming a hydroxyl adduct. This adduct can either undergo self-decay or react with HONO, H2ONO+, or O2, leading to the formation of secondary products including methyl salicylate, monomethyl phthalate, and dimethyl 4-hydroxyphthalate.
Additionally, the compound can be photochemically reduced to corresponding amino and hydroxylamino derivatives using metal phthalocyanines as sensitizers in the presence of reducing agents like ascorbic acid. This process involves an electron transfer mechanism where the excited metal phthalocyanine donates an electron to dimethyl 4-nitrophthalate.
Reactions under Basic Conditions
Under strongly basic conditions, dimethyl 4-nitrophthalate exhibits complex reactivity. When treated with sodium methoxide in dimethyl sulfoxide followed by acidification, the reaction yields 5-methoxy-2-nitroso-1,3-indanedione and 4-methoxyphthalic acid rather than simple hydrolysis products. This suggests a complex reaction mechanism involving both the nitro group and the ester functionalities of the compound.
Analytical Characterization
Mass Spectrometry Data
Mass spectrometry provides valuable information for the identification and characterization of dimethyl 4-nitrophthalate. The compound exhibits characteristic mass-to-charge ratios (m/z) depending on the ionization method and adduct formation:
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]+ | 240.05026 | 147.1 |
[M+Na]+ | 262.03220 | 158.7 |
[M+NH4]+ | 257.07680 | 152.9 |
[M+K]+ | 278.00614 | 157.9 |
[M-H]- | 238.03570 | 148.0 |
[M+Na-2H]- | 260.01765 | 151.2 |
[M]+ | 239.04243 | 148.6 |
[M]- | 239.04353 | 148.6 |
These predicted collision cross-section (CCS) values are important for identification and quantification of the compound in complex mixtures using ion mobility mass spectrometry techniques .
Spectroscopic Properties
Nuclear Magnetic Resonance (NMR) spectroscopy provides structural confirmation of dimethyl 4-nitrophthalate. The 90 MHz proton NMR spectrum shows a characteristic singlet at δ 3.96 ppm corresponding to the six protons of the two methyl ester groups . The aromatic region contains signals for the three aromatic protons, reflecting the substitution pattern of the benzene ring.
Applications
Chemical Synthesis Applications
Dimethyl 4-nitrophthalate serves as an important intermediate in the synthesis of various compounds, including:
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Dyes and pigments: The compound's aromatic structure with nitro and ester functionalities makes it useful in synthesizing colorants.
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Pharmaceutical compounds: The reactivity of the nitro and ester groups allows for the creation of biologically active molecules.
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Specialty chemicals: Various fine chemicals can be derived from reactions involving dimethyl 4-nitrophthalate.
Industrial Applications
In industrial settings, dimethyl 4-nitrophthalate finds applications in:
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Production of plasticizers: The compound contributes to the development of materials with specific flexibility and durability characteristics.
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Resin manufacturing: It serves as a building block for specialty resins.
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Polymer materials: Various polymeric materials incorporate dimethyl 4-nitrophthalate or its derivatives to achieve desired properties.
Environmental Considerations
The photochemical transformation of dimethyl 4-nitrophthalate in the environment generates secondary contaminants, including methyl salicylate, monomethyl phthalate, and dimethyl 4-hydroxyphthalate. Understanding the characteristics and potential risks associated with these secondary contaminants is important for environmental risk assessment and remediation strategies.
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